molecular formula C8H6BrNO2 B12094146 7-Bromo-5-hydroxyindolin-2-one

7-Bromo-5-hydroxyindolin-2-one

Cat. No.: B12094146
M. Wt: 228.04 g/mol
InChI Key: BOERTWCQBNVYLL-UHFFFAOYSA-N
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Description

7-bromo-5-hydroxy-indolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 7-bromo-5-hydroxy-indolin-2-one is of particular interest due to its unique chemical structure, which includes a bromine atom and a hydroxyl group attached to the indolin-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-hydroxy-indolin-2-one typically involves the bromination of 5-hydroxy-indolin-2-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indolin-2-one core in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of 7-bromo-5-hydroxy-indolin-2-one may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-hydroxy-indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-5-hydroxy-indolin-2-one involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit the function of certain enzymes by forming stable complexes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-5-hydroxy-indolin-2-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

7-bromo-5-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H6BrNO2/c9-6-3-5(11)1-4-2-7(12)10-8(4)6/h1,3,11H,2H2,(H,10,12)

InChI Key

BOERTWCQBNVYLL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)O)Br)NC1=O

Origin of Product

United States

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